molecular formula C17H17Cl2F2N3O3 B3001018 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034305-72-9

2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B3001018
CAS RN: 2034305-72-9
M. Wt: 420.24
InChI Key: YVBLZTSNRUPDAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its structural features. It contains multiple functional groups, including an oxadiazole ring, a difluorocyclohexyl group, and a dichlorophenoxy moiety, which could contribute to its reactivity and interaction with various biological targets.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the cyclization of N-arylidene-2-(acetamido)-3-(4-chlorophenyl)acrylohydrazides to produce imidazoline-5-one compounds has been reported . Although the specific synthesis of 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is not detailed in the provided papers, similar synthetic routes could potentially be applied, involving the formation of oxadiazole rings and subsequent attachment of the appropriate substituents.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized by various spectroscopic methods . The orientation of substituent rings and the overall three-dimensional conformation of such molecules can significantly influence their chemical behavior and potential interactions with other molecules. The dichlorophenoxy and difluorocyclohexyl groups in the compound of interest would be expected to impart specific steric and electronic effects that could be analyzed using similar techniques.

Chemical Reactions Analysis

While the specific chemical reactions of 2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide are not discussed in the provided papers, the presence of acetamide and oxadiazole functionalities suggests that it could participate in various chemical transformations. These might include nucleophilic substitution reactions due to the presence of the acetamide group or potential ring-opening reactions of the oxadiazole under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. For example, the presence of halogens and the oxadiazole ring could affect its polarity, solubility, and melting point. The crystal structure of a related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, shows intermolecular interactions that could be indicative of the solid-state properties of similar compounds . These interactions often play a crucial role in determining the material's stability, solubility, and reactivity.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2F2N3O3/c18-11-1-2-13(12(19)7-11)26-9-14(25)22-8-15-23-16(24-27-15)10-3-5-17(20,21)6-4-10/h1-2,7,10H,3-6,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBLZTSNRUPDAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.